6-Fluoro-5-methoxy-3-methyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of fluorine, methoxy, and methyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methoxy-3-methyl-1-benzothiophene can be achieved through several methods, including:
Paal-Knorr Thiophene Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions to form thiophenes.
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halogenated thiophenes in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine, methoxy, or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, alkylated, and arylated derivatives.
Scientific Research Applications
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methoxy-3-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
- 5-Fluoro-2-methylbenzoic acid
- 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
Uniqueness
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene stands out due to its unique combination of functional groups, which enhances its reactivity and potential for diverse applications. The presence of the methoxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
89818-31-5 |
---|---|
Molecular Formula |
C10H9FOS |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
6-fluoro-5-methoxy-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H9FOS/c1-6-5-13-10-4-8(11)9(12-2)3-7(6)10/h3-5H,1-2H3 |
InChI Key |
AOTAKAFZVJSRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC(=C(C=C12)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.